![molecular formula C19H14BrN3OS2 B2466056 N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide CAS No. 921519-76-8](/img/structure/B2466056.png)
N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C19H14BrN3OS2 and its molecular weight is 444.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C15H12BrN3OS. The presence of bromine, nitrogen, and sulfur atoms in its structure suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the benzothiazole core.
- Introduction of the pyridine and thiophene moieties through appropriate coupling reactions.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound exhibited significant inhibition of cancer cell lines such as A431, A549, and H1299. The lead compound demonstrated apoptosis-promoting effects and induced cell cycle arrest at concentrations ranging from 1 to 4 μM .
2. Urease Inhibition
Urease inhibition is another notable biological activity associated with this compound. In a comparative study, N-(6-bromobenzo[d]thiazol-2-yl)acetamide showed a percentage inhibition of urease activity at varying concentrations:
Concentration (μg/mL) | Percentage Inhibition (%) | IC50 (μg/mL) |
---|---|---|
25 | 39 ± 0.001 | 30.5 |
50 | 89 ± 0.009 | - |
This indicates that the compound may serve as a potent urease inhibitor, which is significant for conditions like urinary tract infections .
3. Nitric Oxide Scavenging
The compound also demonstrated nitric oxide scavenging abilities, with significant percentages of activity observed at higher concentrations:
Concentration (μg/mL) | Percentage NO Scavenging (%) | IC50 (μg/mL) |
---|---|---|
50 | 54 ± 0.002 | 46.5 |
100 | 92 ± 0.002 | - |
This property could be beneficial in therapeutic applications where oxidative stress is a concern .
4. Antioxidant Activity
The antioxidant properties of benzothiazole derivatives have been widely studied, suggesting that this compound may exhibit similar activities, potentially contributing to its overall pharmacological profile.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activities of benzothiazole derivatives:
- Antitumor Activity : A recent investigation synthesized several benzothiazole compounds and assessed their effects on tumor cell lines, revealing significant anticancer properties linked to structural features .
- Urease Inhibition Studies : Research focused on the structure-activity relationship (SAR) indicated that electron-donating groups enhance urease inhibition, supporting the design of more potent derivatives .
- Nitric Oxide Scavenging : Studies have shown that certain benzothiazole compounds possess significant NO scavenging activity, which is critical in mitigating oxidative damage in various pathological conditions .
Eigenschaften
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3OS2/c20-13-6-7-16-17(10-13)26-19(22-16)23(12-14-4-1-2-8-21-14)18(24)11-15-5-3-9-25-15/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPIFHHXNSYISB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)Br)C(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.